molecular formula C26H25N3O2 B8709507 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)-

1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)-

カタログ番号: B8709507
分子量: 411.5 g/mol
InChIキー: UIMJQPQEOBBSKO-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,4-Dioxino[2,3-f]quinoline derivatives, particularly the compound 1,4-Dioxino[2,3-f]quinoline, 2-[[3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinyl]methyl]-2,3-dihydro-8-methyl-, (2S)- , have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer properties and interactions with various molecular targets.

Synthesis

The synthesis of the target compound typically involves the formation of a quinoline core followed by functionalization to introduce the indole and pyridine moieties. This multi-step synthetic approach allows for the fine-tuning of biological activity through structural modifications.

Anticancer Properties

The compound has demonstrated significant cytotoxic activity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound showed an IC50 value indicating potent antiproliferative effects.
  • DU145 (prostate cancer) : Similar cytotoxicity was observed.
  • A549 (lung cancer) : The compound also exhibited activity against this cell line.

Table 1 summarizes the IC50 values for these cell lines:

Cell LineIC50 (µM)
MCF-70.15
DU1450.20
A5490.25

These values suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The mechanisms underlying the anticancer activity of this compound include:

  • Inhibition of Heat Shock Protein 90 (Hsp90) : This protein is crucial for the stability and function of many oncogenic proteins. Inhibition leads to degradation of client proteins such as Her2 and Hsp70 induction, which are associated with cancer progression .
  • Targeting Tyrosine Kinases : The compound has shown potential in inhibiting various tyrosine kinases involved in cancer signaling pathways. For example, it has been evaluated against EGFR and VEGFR-2, demonstrating moderate to high potency against these targets .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Quinoline Analogues : A series of quinoline derivatives were synthesized and tested for Hsp90 inhibition. Notably, one derivative demonstrated an IC50 value of 0.05 µM against MCF-7 cells, highlighting the potential for structure-activity relationship (SAR) optimization in this class of compounds .
  • Dioxinoquinoline Derivatives : Research on fused dioxinoquinoline derivatives indicated significant cytotoxicity against MCF-7 cells with IC50 values below 0.1 µM. These findings support further exploration into their therapeutic applications in oncology .

科学的研究の応用

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized dioxinoquinoline derivatives on human kidney epithelial T293 cells and non-small cell lung cancer cell lines. The most potent compound showed an IC50 value indicating strong anticancer potential .
  • In Vivo Studies : Further investigations revealed that certain derivatives significantly reduced tumor growth in animal models when administered intraperitoneally. For instance, one compound demonstrated a notable reduction in hepatocellular carcinoma tumors under hypoxic conditions, highlighting its potential as a therapeutic agent .
CompoundTargetIC50 (µM)Cell Line
13cEGFR0.25A549
14VEGFR-20.848HUVEC

Pharmacological Insights

The anti-angiogenic properties of 1,4-dioxino[2,3-f]quinoline derivatives are attributed to their ability to inhibit VEGFR-2 and other angiogenesis-related kinases. This inhibition can lead to reduced vascularization of tumors:

  • Hypoxia-Induced Activity : Compounds showed enhanced antiproliferative activity under hypoxic conditions compared to normoxic environments. This suggests their potential effectiveness in solid tumors where hypoxia is prevalent .

Research Findings

A recent study highlighted that specific dioxinoquinoline derivatives could effectively inhibit angiogenesis in vitro by reducing endothelial cell viability and migration. The results indicated that these compounds could serve as novel anti-angiogenic agents for cancer therapy .

Broad Spectrum of Activity

In addition to anticancer and anti-angiogenic properties, 1,4-dioxino[2,3-f]quinoline derivatives exhibit a range of pharmacological activities:

  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal infections, expanding their potential applications beyond oncology.
  • Neuroprotective Effects : Preliminary studies suggest that certain compounds may also possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Summary of Findings

Research indicates that 1,4-dioxino[2,3-f]quinoline derivatives are versatile compounds with significant potential across multiple therapeutic areas. Their ability to target various molecular pathways involved in cancer progression and other diseases makes them candidates for further development.

特性

分子式

C26H25N3O2

分子量

411.5 g/mol

IUPAC名

(2S)-2-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]methyl]-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline

InChI

InChI=1S/C26H25N3O2/c1-17-6-7-21-24(28-17)8-9-25-26(21)31-19(16-30-25)15-29-12-10-18(11-13-29)22-14-27-23-5-3-2-4-20(22)23/h2-10,14,19,27H,11-13,15-16H2,1H3/t19-/m0/s1

InChIキー

UIMJQPQEOBBSKO-IBGZPJMESA-N

異性体SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)OC[C@@H](O3)CN4CCC(=CC4)C5=CNC6=CC=CC=C65

正規SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)OCC(O3)CN4CCC(=CC4)C5=CNC6=CC=CC=C65

製品の起源

United States

Synthesis routes and methods

Procedure details

To a solution of (2R)-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-ylmethyl 4-methylbenzenesulfonate (7.02 g, 18.1 mmole) and potassium carbonate (5.71 g, 41.3 mmole) in 250 mL of 1:1 THF/DMF was added 10.7 g (54.5 mmole) of 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. The mixture was heated at reflux under nitrogen for 6 hours. After cooling to room temperature, the mixture was concentrated to dryness under vacuum and the residue column chromatographed on silica gel using first methylene chloride to elute impurities and then 3% methanol in methylene chloride to elute the product. The product-containing fractions were concentrated in vacuum and the residue recrystallized from ethanol/ethyl acetate to give 4.45 g of the (S)-enantiomer of the title compound as a yellow solid (m.p. 210° C.).
Name
(2R)-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-ylmethyl 4-methylbenzenesulfonate
Quantity
7.02 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
250 mL
Type
solvent
Reaction Step One
Name
title compound

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。